3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7-4-11(5-8(7)6-12)9(13)2-3-10/h7-8,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUSILBMNICIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, a compound with significant potential in pharmaceutical applications, has garnered interest due to its biological activities. This article reviews the existing research on its biological properties, including pharmacological effects, toxicological assessments, and its mechanisms of action.
- Molecular Formula : C9H16ClNO2
- Molecular Weight : 205.68 g/mol
- CAS Number : 2091121-85-4
Pharmacological Effects
Research indicates that 3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one exhibits several pharmacological properties:
- CNS Activity : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and anxiety levels. It has shown promise in modulating GABAergic and dopaminergic pathways, which are critical in treating psychiatric disorders.
- Antimicrobial Properties : In vitro tests have demonstrated that the compound possesses antimicrobial activity against various bacterial strains. Its efficacy varies depending on the concentration and the type of bacteria tested.
- Analgesic Effects : Some studies have indicated that this compound may have analgesic properties, making it a candidate for pain management therapies.
Toxicological Assessments
Toxicity studies are crucial for understanding the safety profile of any new compound. For 3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one:
- Acute Toxicity : Animal models have been used to assess acute toxicity levels, revealing a relatively low toxicity profile at therapeutic doses.
- Chronic Toxicity : Long-term exposure studies are necessary to evaluate potential cumulative effects or organ-specific toxicity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : Binding studies suggest that it may act as a modulator at specific receptor sites in the brain, influencing neurotransmitter release and uptake.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which could explain its antimicrobial and analgesic properties.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant CNS activity in rodent models, with reduced anxiety-like behaviors observed at certain doses. |
| Study B | Found that the compound exhibited antimicrobial effects against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) reported between 10-20 µg/mL. |
| Study C | Reported analgesic effects comparable to standard analgesics in a pain model using rats. |
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Structural Comparison
Key Observations :
- Aromatic vs. Aliphatic Substituents : The dichlorophenyl group in Compound 37 increases molecular weight and aromaticity, favoring π-π interactions absent in the target compound .
- Chlorine Position : The 2-chloro isomer () may exhibit distinct reactivity due to steric differences near the ketone group compared to the 3-chloro target .
Key Observations :
- α-Reactivity: Aromatic propanones (e.g., 1-(4-ethylphenyl)propan-1-one) undergo selective coupling at the α-position . The target compound’s pyrrolidine ring may hinder similar reactions due to steric bulk.
- Synthetic Methods : Compound 37 is synthesized via Friedel-Crafts acylation , whereas the target’s synthesis method is unspecified but likely involves pyrrolidine functionalization.
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one typically involves:
- Construction or procurement of the substituted pyrrolidine intermediate bearing the 3-(hydroxymethyl)-4-methyl substitution pattern.
- Introduction of the 3-chloropropan-1-one moiety via nucleophilic substitution or acylation reactions.
- Control of stereochemistry, especially at the pyrrolidine ring, to obtain optically active forms if required.
- Purification steps including extraction and chromatographic techniques.
Preparation of the Pyrrolidine Intermediate
The key intermediate, 3-(hydroxymethyl)-4-methylpyrrolidine, can be synthesized via:
- Reductive amination of appropriate keto-aldehyde precursors with ammonia or amines, followed by hydroxymethylation.
- Chiral pool synthesis starting from amino acids or other chiral building blocks to introduce the methyl and hydroxymethyl substituents stereoselectively.
- Enzymatic or chemical reduction of pyrrolidine derivatives bearing keto groups to alcohols, ensuring stereochemical fidelity.
Introduction of the 3-Chloropropan-1-one Group
The 3-chloropropan-1-one moiety can be introduced by several methods:
- Nucleophilic substitution of 3-chloropropan-1-one or its derivatives with the pyrrolidine nitrogen. This involves reacting the pyrrolidine nitrogen with 3-chloropropan-1-one under controlled conditions to form the N-substituted product.
- Acylation of the pyrrolidine nitrogen with 3-chloropropanoyl chloride or an equivalent acid chloride, followed by reduction or further functional group manipulation to achieve the desired product.
- Use of halogenation reagents to chlorinate a propanone precursor after attachment to the pyrrolidine ring, though direct chlorination risks side reactions and requires careful control.
Enzymatic and Catalytic Methods
Research on related compounds indicates that enzymatic reduction and chiral catalysis are valuable in preparing optically active chloropropanone derivatives:
- Enzymatic reduction of chloropropanone intermediates using specific reductases or whole-cell biocatalysts can provide high stereoselectivity and yield, as demonstrated in the preparation of (1S)-3-chloro-1-(2-thienyl)propan-1-ol, a structurally related compound.
- Catalytic asymmetric reduction using chiral oxazaborolidine catalysts with borane reagents (BH3) allows selective formation of chiral alcohols from chloropropanone precursors, which can then be further elaborated to the target compound.
Purification and Isolation
After synthesis, the compound is typically purified by:
- Extraction from aqueous reaction mixtures using organic solvents such as toluene, methylene chloride, butyl acetate, diisopropyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate to maximize yield.
- Distillation under reduced pressure to separate the product from impurities.
- Chromatographic techniques , including column chromatography and preparative HPLC, especially when stereoisomeric purity is critical.
Data Table: Summary of Preparation Methods
Research Findings and Considerations
- Stereochemical purity is essential for biological activity if the compound is intended for pharmaceutical applications. Enzymatic and catalytic asymmetric methods provide routes to optically active products.
- Chlorination steps must be carefully controlled to prevent dechlorination or side reactions, as observed in related synthetic routes where lithium aluminum hydride reduction caused partial chlorine loss.
- The choice of solvent and extraction method significantly affects yield and purity, with repeated extraction cycles recommended to maximize recovery.
- No direct, detailed synthetic procedure for this exact compound was found in the surveyed literature, but the preparation methods for closely related chloropropanone-pyrrolidine derivatives provide a robust framework for synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
